molecular formula C19H22FN3O3S B6577756 6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1171566-14-5

6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B6577756
CAS RN: 1171566-14-5
M. Wt: 391.5 g/mol
InChI Key: YTGDQNHUICLXFJ-UHFFFAOYSA-N
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Description

The compound “6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a methoxyethyl group, an imidazole ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes an imidazole ring fused with a thiazole ring, a fluorophenyl group attached to the imidazole ring, and a carboxamide group attached to the thiazole ring. The N,N-bis(2-methoxyethyl)-3-methyl substitution suggests that the nitrogen in the imidazole ring is substituted with a methoxyethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, the imidazole and thiazole rings might participate in electrophilic substitution reactions, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar fluorophenyl group could give the compound both hydrophilic and hydrophobic properties .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about the compound and its possible applications .

properties

IUPAC Name

6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-13-17(18(24)22(8-10-25-2)9-11-26-3)27-19-21-16(12-23(13)19)14-4-6-15(20)7-5-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGDQNHUICLXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

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